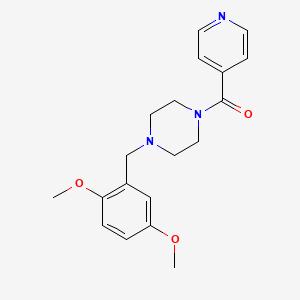![molecular formula C17H17N3O4 B5795633 N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as IBPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPN is a member of the benzamide family and is structurally similar to other benzamides that have been used in the development of drugs for various medical conditions. In
Mecanismo De Acción
The mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide may work by modulating the activity of neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit cell growth and induce cell death. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to modulate the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its potential therapeutic applications. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is a relatively stable compound that can be easily synthesized in the laboratory. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. One area of research could be focused on understanding the mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in more detail. Additionally, research could be focused on exploring the potential therapeutic applications of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in the treatment of various types of cancer and neurological disorders. Finally, research could be focused on developing new and improved synthesis methods for N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide to make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide involves several steps, including the reaction of 3-aminoacetophenone with isobutyryl chloride to form N-(3-isobutyrylamino)acetophenone. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-4-3-5-14(10-13)19-17(22)12-6-8-15(9-7-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREUGPZMFXIQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)
